molecular formula C22H20BrFN2O4 B2891813 (2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327168-12-6

(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2891813
CAS No.: 1327168-12-6
M. Wt: 475.314
InChI Key: BPYUBQGEVIDQKQ-ROMGYVFFSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a chromene backbone, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a bromine atom, a fluoro-substituted methoxyphenyl group, and a tetrahydrofuran ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromene ring, the introduction of the bromine atom, and the attachment of the fluoro-substituted methoxyphenyl group and the tetrahydrofuran ring. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a chromene ring system, which is a fused six-membered benzene ring and a three-membered heterocycle. Attached to this chromene system is a bromine atom, a fluoro-substituted methoxyphenyl group, and a tetrahydrofuran ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The bromine atom could potentially be replaced in a substitution reaction. The chromene system might undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the fluoro-substituted methoxyphenyl group could increase the compound’s density and boiling point compared to similar compounds without these groups .

Scientific Research Applications

Antiprotozoal Agents

A study by Ismail et al. (2004) explored compounds with a similar structure to (2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide for antiprotozoal activity. The research focused on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum.

Radiotracer Synthesis for PET Imaging

Katoch-Rouse and Horti (2003) conducted research on the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound structurally related to the target molecule. This study, detailed in the Journal of Labelled Compounds and Radiopharmaceuticals, demonstrates the feasibility of using similar compounds as PET radiotracers for studying cannabinoid receptors in the brain.

Synthesis of 2-Imino-2H-Chromene-3-Carboxamides

Proença and Costa (2008) explored the synthesis of new 2-imino-2H-chromene-3-carboxamides, which are closely related to the compound . Their work in Green Chemistry highlights an eco-friendly approach for synthesizing these compounds, which could have implications in medicinal chemistry and materials science.

Antitumor Agents

Yin et al. (2013) investigated analogs of 2H-chromenes, such as 6-bromo-8-ethoxy-3-nitro-2H-chromene, for their potential as antitumor agents. Published in Bioorganic & Medicinal Chemistry Letters, this study highlights the significance of such compounds in blocking AKT phosphorylation and inducing cancer cell apoptosis, hinting at their potential therapeutic applications.

Fluorescent Labeling for HPLC Analysis

Gatti, Cavrini, and Roveri (1992) utilized a compound similar to this compound as a fluorescent labeling reagent for HPLC analysis of biologically active carboxylic acids. As detailed in Chromatographia, this research underscores the utility of such compounds in analytical chemistry.

Cytotoxic Agents in Cancer Therapy

Gill, Kumari, and Bariwal (2016) synthesized new 2-imino-2H-chromene-3(N-aryl)carboxamides to investigate their potential as cytotoxic agents against various human cancer cell lines. Their findings, published in Anti-Cancer Agents in Medicinal Chemistry, suggest that these compounds could be significant in developing new cancer therapies.

GPR35 Agonist for Medical Research

Thimm et al. (2013) developed a potent and selective GPR35 agonist, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, for studying orphan G protein-coupled receptor GPR35. This research, as seen in the Journal of Medicinal Chemistry, is crucial for understanding the receptor's role in various physiological processes and potential drug targets.

Antimicrobial Activity

Ukhov et al. (2021) synthesized N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides and tested their antimicrobial activity. Published in the Pharmaceutical Chemistry Journal, this study contributes to the understanding of the antimicrobial potential of compounds similar to the one .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, including its reactivity and toxicity .

Future Directions

Future research on this compound could include studying its synthesis, investigating its reactivity, and exploring its potential biological activity. It could also be interesting to study the properties of related compounds to gain a better understanding of how the structure of the molecule influences its properties .

Properties

IUPAC Name

6-bromo-2-(3-fluoro-4-methoxyphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O4/c1-28-20-7-5-15(11-18(20)24)26-22-17(21(27)25-12-16-3-2-8-29-16)10-13-9-14(23)4-6-19(13)30-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYUBQGEVIDQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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